methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is substituted with various functional groups, including a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to facilitate the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives with potentially different biological activities.
Scientific Research Applications
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-(Aryl)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its structural features and functional groups contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry.
Structural Features
The compound's structure includes:
- A thiazole and pyrimidine ring system.
- An ethyl group and a fluorophenyl moiety , which enhance its chemical properties and biological interactions.
These structural characteristics are pivotal in determining the compound's potential applications in drug development.
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant enzyme inhibition properties:
-
Tyrosinase Inhibition :
- The compound acts as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. By binding to the active site of tyrosinase, it may prevent substrate access, thereby inhibiting melanin production. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
- COX Inhibition :
Antitumor Activity
Thiazolopyrimidines are recognized for their antitumor properties. Compounds within this class have demonstrated high inhibitory activity against tumor cell replication, suggesting that this compound may also possess similar antitumor activity .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. The results indicate that it can effectively bind to enzyme active sites, leading to significant biological effects. This binding affinity is crucial for its potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the thiazolopyrimidine family:
- In Vitro Studies :
- In Vivo Studies :
Summary Table of Biological Activities
Properties
Molecular Formula |
C17H17FN2O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17FN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
AHSDNIWAJJBRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3F |
Origin of Product |
United States |
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